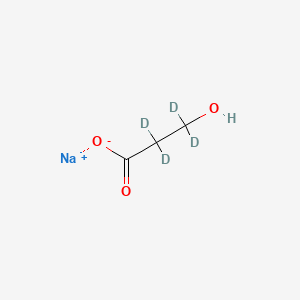![molecular formula C6H20CaN2NaO12P4 B13853070 [1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt is a chemical compound known for its applications in various fields such as water treatment, medicine, and industrial processes. It is a derivative of phosphonic acid and is characterized by its high solubility in water and excellent chemical stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反应分析
Types of Reactions
[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce higher oxidation state compounds, while substitution reactions can yield a variety of derivatives with different functional groups .
科学研究应用
Chemistry
In chemistry, [1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt is used as a chelating agent and a stabilizer in various chemical processes. Its ability to bind metal ions makes it useful in preventing scale formation and corrosion in water systems .
Biology and Medicine
In biology and medicine, this compound is used in diagnostic imaging and as a therapeutic agent. Its chelating properties allow it to bind to specific metal ions, making it useful in radiopharmaceuticals for imaging and treatment of certain diseases .
Industry
Industrially, the compound is used in water treatment as an anti-scaling and anti-corrosion agent. It is also used in the production of detergents and cleaning agents due to its ability to stabilize metal ions and prevent precipitation .
作用机制
The mechanism of action of [1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to scale formation and corrosion. This chelation process is facilitated by the multiple phosphonic acid groups in the compound, which provide multiple binding sites for metal ions .
相似化合物的比较
Similar Compounds
- Ethylenediaminetetra(methylenephosphonic acid) sodium salt
- Nitrilotris(methylenephosphonic acid) sodium salt
- Diethylenetriaminepenta(methylenephosphonic acid) sodium salt
Uniqueness
Compared to similar compounds, [1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt offers unique advantages such as higher solubility in water and better chemical stability. These properties make it more effective in applications requiring long-term stability and high solubility .
属性
分子式 |
C6H20CaN2NaO12P4 |
|---|---|
分子量 |
499.19 g/mol |
InChI |
InChI=1S/C6H20N2O12P4.Ca.Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);; |
InChI 键 |
DUKWVUPBOPHYFH-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na].[Ca] |
相关CAS编号 |
138314-12-2 85480-89-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)

![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)


![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)


